4'-Ethoxyacetophenone
Overview
Description
4’-Ethoxyacetophenone is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with an ethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
This compound is a derivative of acetophenone, which has been studied for its potential interactions with various biological targets . The specific targets of 4’-ethoxyacetophenone may differ due to the presence of the ethoxy group at the para position of the phenyl ring .
Mode of Action
As a derivative of acetophenone, it may share some similar chemical properties and interactions
Biochemical Pathways
Given its structural similarity to acetophenone, it might be involved in similar biochemical pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Ethoxyacetophenone are not well-studied. Its bioavailability, half-life, and clearance rate are currently unknown. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this is speculative and would need to be confirmed through experimental studies .
Result of Action
It’s possible that the compound could have various effects depending on its specific targets and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
Unfortunately, specific enzymes or proteins that interact with 4’-Ethoxyacetophenone have not been identified yet .
Molecular Mechanism
It’s not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4’-Ethoxyacetophenone in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Ethoxyacetophenone can be synthesized through the Friedel-Crafts acylation of ethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 4’-Ethoxyacetophenone may involve the continuous flow of reactants through a reactor containing the catalyst. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the product.
Types of Reactions:
Oxidation: 4’-Ethoxyacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to 4’-ethoxyphenylethanol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4’-Ethoxybenzoic acid.
Reduction: 4’-Ethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Ethoxyacetophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of compounds with potential therapeutic properties.
Industry: In the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of an ethoxy group.
4’-Methylacetophenone: Contains a methyl group at the para position.
4’-Chloroacetophenone: Substituted with a chlorine atom at the para position.
Uniqueness: 4’-Ethoxyacetophenone is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNFQHMQJCPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061873 | |
Record name | 4'-Ethoxy acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-63-7 | |
Record name | 1-(4-Ethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1676-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Ethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Ethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-ethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4'-Ethoxy acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-ETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR02SWC14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-ethoxyacetophenone contribute to the luminescence of terbium (III) complexes, and what makes these complexes potentially useful?
A1: this compound, often used in conjunction with ancillary ligands like bathophenanthroline, acts as a sensitizing ligand in terbium (III) complexes. [] This means that it efficiently absorbs excitation energy and transfers it to the terbium (III) ion. This energy transfer results in the characteristic bright green luminescence of these complexes, primarily attributed to the 5D4 →7 F5 transition of the Tb3+ ion at a wavelength of 548 nm. [] This bright green emission, confirmed by CIE chromaticity coordinates and high color purity, makes these complexes promising candidates for applications in display devices and laser technology. []
Q2: What is the significance of the structural characteristics of this compound-based polychelates with 4f-block elements?
A2: The structure of polychelates derived from this compound and 4f-block elements plays a crucial role in their properties. Studies utilizing techniques like FTIR, NMR, and elemental analysis have revealed the binding modes of the polymeric ligand to the metal ions. [] The morphology, often studied using scanning electron microscopy, provides insights into the material's physical characteristics. [] Furthermore, understanding the molecular weight, often determined by methods like vapor pressure osmometry, is essential for tailoring the material's properties for specific applications. []
Q3: Beyond luminescent materials, what other applications have been explored for this compound derivatives?
A3: this compound serves as a valuable starting material for synthesizing diverse chemical compounds, including 4-ethoxychalcones. [] These chalcone analogs have demonstrated potential anticancer activities. Specifically, they have shown cytotoxic effects against human breast cancer (MDA-MB-231) and human metastatic melanoma (A-375) cell lines. [] This activity is believed to be related to their interaction with specific biological targets, such as oxidoreductases in breast cancer and Pirin in skin cancer. []
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